molecular formula C14H19N B13198219 8-(2-Methylphenyl)-6-azaspiro[3.4]octane

8-(2-Methylphenyl)-6-azaspiro[3.4]octane

Cat. No.: B13198219
M. Wt: 201.31 g/mol
InChI Key: UWLFDGYFZQAWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-Methylphenyl)-6-azaspiro[3.4]octane ( 2060024-19-1) is a high-value spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a spiro-fused azetidine ring system, is classified as a "privileged scaffold," a term for molecular frameworks that frequently demonstrate biological activity against various targets . This conformational rigidity and the presence of the 2-methylphenyl substituent confer unique stereochemical properties and selectivity in molecular interactions, making it a versatile intermediate for constructing more complex bioactive molecules . Research into analogous 2,6-diazaspiro[3.4]octane scaffolds has shown their incorporation into pharmacologically active compounds, including the latest generation of fluoroquinolone antibiotics, fusion inhibitors for respiratory infections, and potential treatments for malaria and cancer . The compound is characterized by high thermodynamic stability and favorable solubility in polar organic solvents, facilitating its use in controlled experimental conditions and synthetic pathways . With a molecular formula of C14H19N and a molecular weight of 201.31 g/mol, it is supplied as a high-purity material for advanced research applications . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

8-(2-methylphenyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C14H19N/c1-11-5-2-3-6-12(11)13-9-15-10-14(13)7-4-8-14/h2-3,5-6,13,15H,4,7-10H2,1H3

InChI Key

UWLFDGYFZQAWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CNCC23CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methylphenyl)-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

8-(2-Methylphenyl)-6-azaspiro[3.4]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Methylphenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Substituent Analysis

The 6-azaspiro[3.4]octane core is common among analogs, but substituent variations significantly influence properties and activity:

Compound Name Substituents Molecular Weight Key Features
8-(2-Methylphenyl)-6-azaspiro[3.4]octane 2-Methylphenyl at 8-position Not provided Likely moderate steric bulk; may influence lipophilicity and target binding.
8-(4-Chlorophenyl)-6-azaspiro[3.4]octane 4-Chlorophenyl at 8-position 221.73 Electron-withdrawing Cl enhances polarity; potential for halogen bonding .
6-(Methylsulfonyl)-8-(4-methyltriazol-3-yl)-2,6-diazaspiro[3.4]octane Methylsulfonyl and triazole groups Not provided Methylsulfonyl increases solubility; triazole enhances metal coordination .
2-(Methylsulfonyl)-6-azaspiro[3.4]octane Methylsulfonyl at 2-position 189.27 Polar sulfonyl group improves aqueous solubility .
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate Hydroxymethyl and tert-butyl carbamate 241.33 Protected amine for synthetic intermediates; hydroxymethyl for derivatization .

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylphenyl group (electron-donating) may enhance lipophilicity compared to 4-chlorophenyl (electron-withdrawing), affecting membrane permeability in antibacterial activity .
  • Functional Group Diversity : Sulfonyl and triazole substituents improve solubility and target interaction, while nitro furoyl groups (e.g., in ) confer potent antitubercular activity .

Key Findings :

  • Spectrum Limitations: Most 6-azaspiro[3.4]octane derivatives lack activity against P. aeruginosa, likely due to efflux pumps or membrane impermeability .
  • Substituent-Driven Activity : Cyclopropane-containing analogs (e.g., 6a, 6c in ) show activity against K. pneumoniae, while triazole derivatives (e.g., 6b) are less effective against A. baumannii .

Biological Activity

8-(2-Methylphenyl)-6-azaspiro[3.4]octane is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is known to interact with various biological targets. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C14H17N
Molecular Weight: 213.29 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1=CC=CC=C1C2CCN(C2)C1

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with muscarinic acetylcholine receptors (mAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, influencing cognitive functions and potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and schizophrenia .

Pharmacological Properties

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Cognitive Enhancement: The compound has been shown to improve cognitive function in animal models, suggesting its potential use in treating cognitive deficits associated with psychiatric disorders .
  • Antimicrobial Activity: Preliminary investigations indicate that derivatives of spirocyclic compounds exhibit significant antimicrobial properties, particularly against drug-resistant strains of bacteria and fungi .
  • Anticancer Potential: The spirocyclic framework has been recognized for its ability to inhibit specific cancer-related pathways, making it a candidate for further development in oncology .

Case Study 1: Cognitive Function in Schizophrenia Models

In a study examining the effects of mAChR agonists on cognitive deficits induced by scopolamine in rats, this compound demonstrated a dose-dependent improvement in memory performance. The effective dose was comparable to established treatments like donepezil, indicating its potential as a therapeutic agent for cognitive impairments associated with schizophrenia .

Case Study 2: Antimicrobial Efficacy

A series of derivatives based on the spirocyclic structure were synthesized and tested against Mycobacterium tuberculosis. One derivative exhibited a minimal inhibitory concentration (MIC) of 0.016 μg/mL, showcasing the potential of this class of compounds in developing new antitubercular agents .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial.

Compound NameStructure TypeKey ActivityReference
This compoundSpirocyclicCognitive enhancement
XanomelineM1/M4 mAChR AgonistAntipsychotic effects
AF267BmAChR AgonistAlzheimer’s disease model modulation

Q & A

Q. How to align spirocyclic research with ethical guidelines for chemical safety?

  • Methodological Answer : Follow Green Chemistry principles (e.g., solvent substitution, waste reduction) and adhere to protocols like OECD 423 for acute toxicity testing. ’s ecological risk assessment framework ensures compliance with international safety standards .

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